molecular formula C13H19BO3 B1441416 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 946427-03-8

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B1441416
CAS No.: 946427-03-8
M. Wt: 234.1 g/mol
InChI Key: KQELZLCLCNPDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is an organic compound that features a phenol group substituted with a boronic ester

Mechanism of Action

  • (https://www.tcichemicals.com/CN/zh/p/T2923) (TCI Chemicals)
  • (https://www.sigmaaldrich.com/US/en/product/aldrich/655856) (MilliporeSigma)
  • (https://www.chemicalbook.com/ProductChemicalPropertiesCB0459079.htm) (ChemicalBook)
  • (https://www.chembk.com/cn/chem/%E5%AF%B9%E7%94%B2%E6%B0%A7%E7%BE%B0%E5%9F%BA%E8%8B%AF%E7%A1%BC%E9%85%B8%E9%A2%91%E5%93%AA%E9%86%87%E9%85%AF) (ChemBK)
  • (https://www.chemicalbook.com/ChemicalProductProperty_CN_CB413746137.htm) (ChemicalBook)

Biochemical Analysis

Biochemical Properties

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and proteins that facilitate these reactions. For instance, it is often used in Suzuki-Miyaura cross-coupling reactions, where it interacts with palladium catalysts to form biaryl compounds. The nature of these interactions involves the coordination of the boron atom with the palladium catalyst, which facilitates the transfer of the organic group to the target molecule .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, it can modulate cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular functions, such as altered metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved stress responses. At high doses, it can cause toxic or adverse effects, including oxidative stress, cellular damage, and altered gene expression. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. For instance, it may be metabolized by enzymes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species and other related metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into cells via specific membrane transporters and then distributed to various organelles, such as the mitochondria or endoplasmic reticulum .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the mitochondria, where it can influence metabolic processes and oxidative stress responses. The localization of this compound can also affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of 3-methyl-4-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: Acid catalysts like sulfuric acid or Lewis acids like boron trifluoride etherate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the product typically involves crystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The boronic ester can be reduced to form the corresponding borane.

    Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.

Major Products

    Oxidation: Quinones

    Reduction: Boranes

    Substitution: Biaryl compounds

Scientific Research Applications

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

Compared to similar compounds, 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the methyl group on the phenol ring can influence the electronic properties and steric interactions, making it a valuable compound in various synthetic applications.

Properties

IUPAC Name

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQELZLCLCNPDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726480
Record name 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946427-03-8
Record name 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Reactant of Route 3
Reactant of Route 3
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Reactant of Route 4
Reactant of Route 4
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Reactant of Route 5
Reactant of Route 5
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Reactant of Route 6
Reactant of Route 6
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.